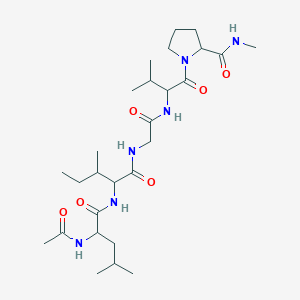
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two octafluoropentoxy groups attached to a propan-2-ol backbone, making it highly fluorinated and hydrophobic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with 1H,1H,5H-octafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of specialty coatings and lubricants due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is primarily related to its hydrophobic and fluorinated nature. The compound can interact with hydrophobic regions of biological molecules, potentially altering their function. Additionally, its fluorinated groups can participate in specific interactions with molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-1-propene
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-2-propanol
Uniqueness
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is unique due to its specific structural arrangement and the presence of two octafluoropentoxy groups. This gives it distinct chemical properties, such as high hydrophobicity and chemical stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring robust and stable fluorinated materials.
Propiedades
Fórmula molecular |
C13H12F16O3 |
|---|---|
Peso molecular |
520.21 g/mol |
Nombre IUPAC |
1,3-bis(1,2,2,3,3,4,4,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C13H12F16O3/c14-3-8(18,19)12(26,27)10(22,23)6(16)31-1-5(30)2-32-7(17)11(24,25)13(28,29)9(20,21)4-15/h5-7,30H,1-4H2 |
Clave InChI |
VNTBQAGCLXMNQS-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(C(C(C(CF)(F)F)(F)F)(F)F)F)O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)
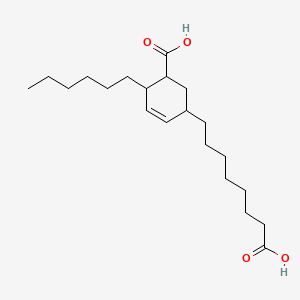
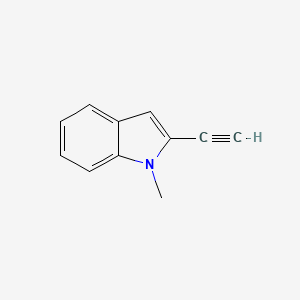

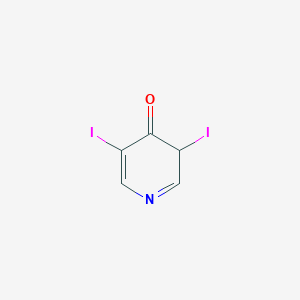
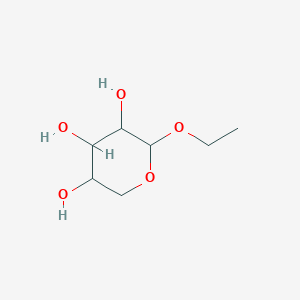
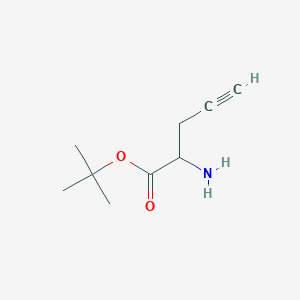
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
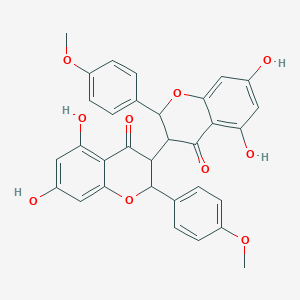
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
